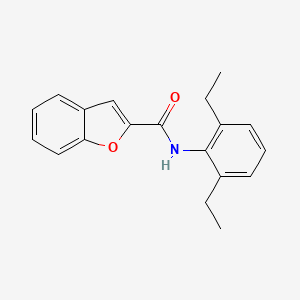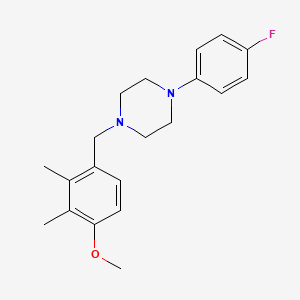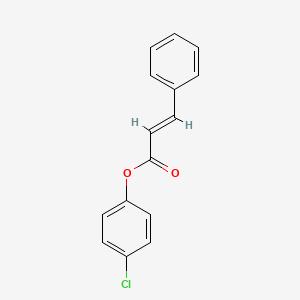![molecular formula C12H19BrN2O B5667428 N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine, also known as Brucine, is a natural alkaloid compound found in the seeds of Strychnos nux-vomica. It has been widely studied in scientific research for its potential therapeutic effects on various diseases.
Mecanismo De Acción
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells. It also modulates the activity of the NMDA receptor, which is involved in learning and memory. Additionally, it has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation in the brain, which is implicated in the pathogenesis of neurodegenerative diseases. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established synthesis method and has been extensively studied for its therapeutic effects. However, it has some limitations, including its low solubility in water and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of novel analogs with improved therapeutic properties. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of new delivery methods, such as nanoparticles, could improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine can be synthesized from strychnine, which is also found in Strychnos nux-vomica. The synthesis involves the oxidation of strychnine to form 5,6-dihydro-strychnine, which is then brominated to form 5-bromo-6,7-dihydro-strychnine. This compound is then subjected to reductive amination to form this compound.
Aplicaciones Científicas De Investigación
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLCTVQARDCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)


![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![N,2-dimethyl-N-[2-(phenylthio)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5667417.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)


![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![5-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5667449.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
